molecular formula C18H18N2OS3 B3237942 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 1396814-54-2

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B3237942
M. Wt: 374.5
InChI Key: YRMKWWHAAJTYPX-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTTP, and it is a thiazolylmethylpropanamide derivative. MTTP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

MTTP has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MTTP has been shown to exhibit anticancer and antimicrobial properties. It has also been studied for its potential use as a drug delivery agent. In agriculture, MTTP has been shown to have insecticidal properties, making it a potential candidate for use in pest control. In material science, MTTP has been studied for its potential use in the development of new materials, such as polymers and coatings.

Mechanism Of Action

MTTP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It achieves this by targeting the mitochondrial membrane potential and disrupting the electron transport chain. MTTP has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

MTTP has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and exhibit insecticidal properties. MTTP has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using MTTP in lab experiments is its potent anticancer and antimicrobial properties. This makes it a promising candidate for use in drug development and pest control. However, one limitation of using MTTP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of MTTP.

Future Directions

There are several future directions for research on MTTP. One area of focus is the development of MTTP-based drugs for the treatment of cancer and infectious diseases. Another area of focus is the development of MTTP-based insecticides for use in agriculture. Additionally, further studies are needed to determine the potential side effects and safe dosage of MTTP.

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS3/c1-13-16(24-18(20-13)15-8-5-10-23-15)12-19-17(21)9-11-22-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKWWHAAJTYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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